2-(Boc-amino)-3,3-diphenyl-1-propanol
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Overview
Description
tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate: is an organic compound with the molecular formula C20H25NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propane backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3,3-diphenyl-1-propanol typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1,1-diphenylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk materials. Continuous flow reactors and automated purification systems are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also used in the development of enzyme inhibitors .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, 2-(Boc-amino)-3,3-diphenyl-1-propanol is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-3,3-diphenyl-1-propanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The hydroxy group and the carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl N-(3-hydroxy-1-phenylpropan-2-yl)carbamate: This compound has a similar structure but with only one phenyl group.
tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate: This compound has a similar structure but with different substituents on the propane backbone.
Uniqueness: tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to the presence of two phenyl groups, which contribute to its distinct chemical and physical properties. These phenyl groups enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23) |
InChI Key |
OGVCRJDQGBIHAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
sequence |
X |
Origin of Product |
United States |
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